molecular formula C12H11NOS B2917001 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one CAS No. 21352-99-8

1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one

Cat. No.: B2917001
CAS No.: 21352-99-8
M. Wt: 217.29
InChI Key: SGCHHZKRNMRNDV-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)propan-2-one is a thiazole derivative characterized by a phenyl-substituted thiazole ring linked to a propan-2-one group. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 Da .

Properties

IUPAC Name

1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-9(14)7-12-13-11(8-15-12)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCHHZKRNMRNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21352-99-8
Record name 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For instance, the reaction of α-bromoacetophenone with thioamide under basic conditions can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one with analogous thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point/Stability Key References
This compound C₁₂H₁₁NOS 217.29 Da Phenyl (C₆H₅), propan-2-one Limited stability data
1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one C₇H₉NOS 155.22 Da Methyl (CH₃), propan-1-one Not reported
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one C₁₈H₁₃FN₂O₂S₂ 396.44 Da Fluorophenyl, methoxyphenyl Crystalline (DMF-solubilized)
1-Methylsulphonyl-4-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl) piperazine C₂₂H₂₃N₅O₂S₂ 469.58 Da Phenylthiazole, piperazine Air-stable, insoluble in water
Key Observations:
  • Ketone Reactivity : The propan-2-one group may participate in nucleophilic additions or condensation reactions, unlike propan-1-one derivatives, which exhibit different electronic distributions .
  • Crystallinity : Fluorophenyl and methoxyphenyl substitutions (e.g., in ) enhance crystallinity, whereas the parent compound lacks reported structural data.
This compound:

Synthetic details are sparse, but analogous compounds (e.g., ) involve:

Hydrazone Formation : Reaction of thiosemicarbazides with ketones.

Cyclization: Using ethanol under reflux to form the thiazole core.

Insights:
  • The lack of bioactivity data for this compound contrasts with its derivatives (e.g., ), suggesting that functional group additions (e.g., hydrazine, piperazine) are critical for pharmacological efficacy.
  • Fluorine and methoxy substitutions (e.g., ) improve binding affinity to biological targets, as seen in COX inhibition .

Computational and Analytical Characterization

  • This compound: Limited spectral data; elemental analysis and mass spectrometry confirm purity .
  • Comparative Tools : Programs like SHELXL (for crystallography ) and Multiwfn (wavefunction analysis ) are widely used for structural validation of analogs.

Biological Activity

1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their significant pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a phenyl group and a ketone functional group. The thiazole moiety is crucial for its biological activity, as it is involved in various interactions with biological targets.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including this compound.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of thiazole derivatives, this compound demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus cereus10
Pseudomonas aeruginosa25

The compound exhibited bactericidal effects at concentrations higher than its MIC, indicating its potential as an antibacterial agent .

Antifungal Activity

Thiazole derivatives are also recognized for their antifungal properties. Research has shown that this compound inhibits the growth of various fungal pathogens.

In Vitro Studies

In vitro studies revealed that the compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the broth microdilution method.

Fungal Strain MIC (µg/mL)
Candida albicans30
Aspergillus niger40

These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .

The biological activity of this compound is attributed to its ability to interact with key enzymes involved in microbial metabolism. The thiazole ring is known to inhibit enzymes such as cytochrome P450-dependent lanosterol demethylase, crucial for sterol biosynthesis in fungi .

Cytotoxicity and Safety Profile

While evaluating the therapeutic potential of any compound, understanding its safety profile is essential. Preliminary cytotoxicity assays indicated that this compound exhibited low toxicity against human cell lines, with IC50 values exceeding 60 µM. This suggests a favorable therapeutic index for further development .

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